Sdkpdmaeiekfdksk

Description

Contextualization within the Thymosin Beta-4 Family

Thymosin Beta-4 is a ubiquitous protein integral to a myriad of cellular processes, including cell proliferation, migration, differentiation, and inflammation nih.govpeptidesciences.compeptidesociety.org. Its influence extends to tissue repair and regeneration, making it a subject of significant research nih.govfrontiersin.org. The diverse functions of Tβ4 are mediated by its various domains. For instance, the N-terminal sequence, Ac-SDKP, is known for its anti-inflammatory and anti-fibrotic properties nih.govnih.gov. Another region, the central actin-binding domain (LKKTETQ), is crucial for promoting angiogenesis and wound healing nih.gov.

The peptide SDKPDMAEIEKFDKSK originates from the N-terminal region of the full-length Thymosin Beta-4 protein wikipedia.org. This region, encompassing the first 15 amino acids, has been associated with promoting cell survival and inhibiting apoptosis (programmed cell death) nih.govnih.gov. The specific contributions of the this compound sequence to these activities are a subject of ongoing scientific inquiry.

Table 1: Key Peptides Derived from Thymosin Beta-4 and their Functions

| Peptide Fragment | Amino Acid Sequence | Primary Biological Activities |

| Ac-SDKP | Ac-Ser-Asp-Lys-Pro | Anti-inflammatory, Anti-fibrotic nih.govnih.gov |

| Amino-terminal 1-15 fragment (contains this compound) | This compound... | Promotes cell survival, inhibits apoptosis nih.govnih.gov |

| Central Actin-Binding Domain | Leu-Lys-Lys-Thr-Glu-Thr-Gln | Promotes angiogenesis, wound healing, and cell migration nih.govbiotechpeptides.com |

Academic Significance of Peptide Derivatives in Biological Regulation

The study of peptide derivatives, such as this compound, holds immense academic significance as it allows for the dissection of the functional domains of larger proteins. By isolating specific peptide sequences, researchers can pinpoint the precise amino acid residues responsible for particular biological effects. This approach has several advantages in the field of biological regulation.

Peptides are pivotal in a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules that regulate functions across the endocrine, nervous, and immune systems longdom.orgnih.govajpbp.com. Their ability to modulate gene expression and protein synthesis underscores their importance in maintaining cellular homeostasis nih.gov.

The investigation of peptide derivatives offers several key insights:

Specificity of Action: Smaller peptides can exhibit high specificity for their molecular targets, such as receptors or enzymes, leading to more precise biological responses with potentially fewer off-target effects longdom.orgdergipark.org.tr.

Mechanistic Understanding: Studying these derivatives helps in elucidating the mechanisms through which parent proteins exert their effects. For example, the anti-inflammatory action of Tβ4 can be largely attributed to its N-terminal fragments nih.gov.

Therapeutic Potential: Peptide-based drugs have emerged as a promising class of therapeutics due to their high specificity and low toxicity longdom.org. Understanding the function of naturally occurring peptide derivatives can inform the design of novel therapeutic agents for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders longdom.orgdergipark.org.tr.

The exploration of this compound and other Tβ4-derived peptides contributes to a deeper understanding of fundamental biological processes and opens avenues for the development of targeted therapeutic strategies.

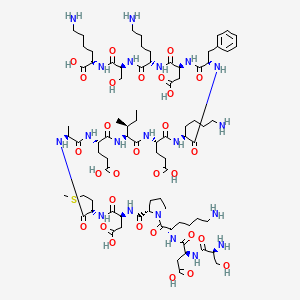

Structure

2D Structure

Properties

Molecular Formula |

C80H130N20O29S |

|---|---|

Molecular Weight |

1868.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C80H130N20O29S/c1-5-42(2)64(99-71(119)49(26-28-60(105)106)87-65(113)43(3)86-67(115)50(29-35-130-4)90-74(122)56(39-63(111)112)97-77(125)58-24-17-34-100(58)79(127)51(22-11-15-32-83)92-75(123)54(37-61(107)108)94-66(114)45(85)40-101)78(126)91-48(25-27-59(103)104)70(118)88-46(20-9-13-30-81)68(116)95-53(36-44-18-7-6-8-19-44)72(120)96-55(38-62(109)110)73(121)89-47(21-10-14-31-82)69(117)98-57(41-102)76(124)93-52(80(128)129)23-12-16-33-84/h6-8,18-19,42-43,45-58,64,101-102H,5,9-17,20-41,81-85H2,1-4H3,(H,86,115)(H,87,113)(H,88,118)(H,89,121)(H,90,122)(H,91,126)(H,92,123)(H,93,124)(H,94,114)(H,95,116)(H,96,120)(H,97,125)(H,98,117)(H,99,119)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,128,129)/t42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |

InChI Key |

CDYFRUGNOSVDGB-NNTWISEYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Molecular Delineation and Structural Aspects of Sdkpdmaeiekfdksk

Amino Acid Sequence Elucidation

The sequence SDKPDMAEIEKFDKSK represents a 16-amino acid segment of the full-length human Thymosin β4 protein, which is composed of 43 amino acids. peptidesociety.orgmdpi.com The elucidation of this sequence is fundamental to understanding its biochemical properties and its role in the broader context of Tβ4's function. The single-letter codes correspond to the following amino acids:

| Single-Letter Code | Three-Letter Code | Amino Acid Name |

| S | Ser | Serine |

| D | Asp | Aspartic Acid |

| K | Lys | Lysine (B10760008) |

| P | Pro | Proline |

| M | Met | Methionine |

| A | Ala | Alanine |

| E | Glu | Glutamic Acid |

| I | Ile | Isoleucine |

| F | Phe | Phenylalanine |

The full amino acid sequence of human Thymosin β4 is Ac-SDKPDMAEIEKFDKSKLKKTETQEKNTLPTKETIEQEKQAGES. The N-terminal of Tβ4 starts with the sequence Ac-SDKP, indicating that the serine residue is acetylated. peptidesociety.org

Post-Translational Modifications and their Impact on Biological Context (e.g., Acetylation)

Post-translational modifications (PTMs) are crucial for the biological activity of many proteins, and Thymosin β4 is no exception. wikipedia.org The most significant PTM for Tβ4 is the N-terminal acetylation of the first serine residue. nih.govtandfonline.comtandfonline.comnih.gov This acetylation is a common modification for β-thymosins and is critical for their biological function. nih.gov

The N-terminal acetylation of Tβ4 has been shown to be essential for its ability to bind to and sequester G-actin, thereby preventing its polymerization into F-actin filaments. tandfonline.comnih.gov This modification stabilizes the N-terminal region of the peptide, which is a key contact point for its interaction with actin. nih.gov Research has demonstrated that recombinant Tβ4 produced in E. coli, which is fully N-acetylated, exhibits the expected activity of binding to actin. tandfonline.comnih.gov Other potential PTMs of Tβ4 include phosphorylation of threonine residues and acetylation of lysine residues, though the biological significance of these modifications is still under investigation. nih.gov

| Modification | Location | Functional Impact |

| N-terminal Acetylation | Serine-1 | Essential for G-actin binding and sequestration. tandfonline.comnih.gov |

| Phosphorylation | Threonine residues | Biological significance not yet fully understood. nih.gov |

| Acetylation | Lysine residues | Biological significance not yet fully understood. nih.gov |

Conformational Studies of Thymosin Beta-4 Peptides Interacting with Actin

In its free form in an aqueous solution, Thymosin β4 is largely unstructured. acs.orgnih.gov However, upon binding to G-actin, it undergoes a significant conformational change, adopting a more ordered structure. acs.orgnih.govresearchgate.net Circular dichroism and NMR studies have revealed that Tβ4 binds to actin in an extended conformation, with helical structures forming in the N-terminal and central regions of the peptide. nih.govacs.orgresearchgate.net

This induced folding is a critical aspect of the Tβ4-actin interaction. The N-terminal region of Tβ4, which includes the SDKP motif, forms a helix that interacts with the barbed (fast-growing) end of the actin monomer. nih.govacs.org A second helical region in the central part of Tβ4 also makes contact with actin. nih.gov This binding sterically hinders the addition of the Tβ4-bound actin monomer to a growing actin filament. acs.org

The interaction between Thymosin β4 and actin involves specific molecular contacts that have been identified through cross-linking studies and X-ray crystallography. nih.govacs.org The binding interface is extensive, with Tβ4 making contact with multiple subdomains of the actin monomer.

Key interactions include:

N-terminal region of Tβ4: Lysine-3 of Tβ4 has been shown to cross-link to Glutamic acid-167 of actin, which is located in subdomain 3. Lysine-18 of Tβ4 cross-links to the N-terminal acidic residues (Aspartic acid-1 to Glutamic acid-4) of actin in subdomain 1. acs.org These interactions place the N-terminal helix of Tβ4 at the barbed end of the actin monomer. acs.org

C-terminal region of Tβ4: Lysine-38 of Tβ4 cross-links to Glutamine-41 of actin in subdomain 2, positioning the C-terminal portion of Tβ4 near the pointed (slow-growing) end of the actin monomer. acs.org

This dual-contact binding mode, engaging both the barbed and pointed ends of the actin monomer, is crucial for Tβ4's ability to effectively sequester G-actin. acs.org

| Tβ4 Residue | Actin Residue/Region | Actin Subdomain |

| Lysine-3 | Glutamic acid-167 | 3 |

| Lysine-18 | Aspartic acid-1 to Glutamic acid-4 | 1 |

| Lysine-38 | Glutamine-41 | 2 |

The binding of Thymosin β4 to G-actin not only sterically blocks its incorporation into filaments but also allosterically regulates the conformation and dynamics of the actin monomer itself. nih.govnih.govnih.gov This allosteric regulation is a key feature of how Tβ4 controls actin polymerization.

Upon binding Tβ4, the actin monomer undergoes a conformational change that makes it less favorable for polymerization. nih.govnih.gov Specifically, the binding of the C-terminal helix of Tβ4 induces a closure and flattening of the actin structure by reducing the distance between subdomains 2 and 4. nih.gov This "locked" conformation is suboptimal for addition to a growing filament.

Furthermore, Tβ4's interaction with actin is influenced by the nucleotide bound to actin (ATP or ADP). Tβ4 has a significantly higher affinity for ATP-G-actin compared to ADP-G-actin. nih.gov This differential affinity has important implications for actin dynamics, as the exchange of ADP for ATP on G-actin is a key step in making it polymerization-competent. By binding preferentially to ATP-G-actin, Tβ4 effectively sequesters a pool of "polymerization-ready" actin monomers. nih.govhaematologica.org The interplay between Tβ4, profilin (another actin-binding protein), and the ATP/ADP state of actin provides a sophisticated mechanism for the fine-tuned regulation of actin filament assembly and disassembly in cells. nih.govresearchgate.netmolbiolcell.org

Investigation of Sdkpdmaeiekfdksk S Biological Functionality and Associated Pathways

Modulation of Cellular Proliferation and Migration via Akt Phosphorylation Pathways

The peptide SDKPDMAEIEKFDKSK, as a derivative of Thymosin β4, plays a significant role in modulating cellular proliferation and migration, primarily through its influence on the Akt phosphorylation pathway medchemexpress.comcymitquimica.comtargetmol.comkklmed.commedchemexpress.comtargetmol.cn.

Inhibition of Fibrogenesis in Hepatic Stellate Cells

Research indicates that Thymosin β4 (Tβ4) and its derivative this compound inhibit platelet-derived growth factor-BB (PDGF-BB)-induced fibrogenesis in Hepatic Stellate Cells (HSC) medchemexpress.comcymitquimica.comtargetmol.comkklmed.commedchemexpress.comtargetmol.cn. This inhibitory effect is achieved by blocking the phosphorylation of Akt, a key signaling molecule involved in cell survival, proliferation, and metabolism medchemexpress.comcymitquimica.comtargetmol.comkklmed.commedchemexpress.comtargetmol.cn.

Regulation of Cellular Proliferation and Migration

Consistent with its role in inhibiting fibrogenesis, this compound also regulates cellular proliferation and migration. Studies demonstrate its capacity to inhibit the proliferation and migration of HSC, again through the mechanism of blocking Akt phosphorylation medchemexpress.comcymitquimica.comtargetmol.comkklmed.commedchemexpress.comtargetmol.cn. Furthermore, in the context of ovarian cancer, this compound has been observed to have a "Down" expression in drug-resistant patient samples, suggesting a potential role in suppressing proliferation or influencing drug resistance pathways researchgate.netnih.gov.

Role in Actin Cytoskeleton Dynamics and Cell Motility

Thymosin β4 proteins, including derivatives like this compound, are critically involved in cytoskeletal organization and actin dynamics medchemexpress.compnas.orgresearchgate.netmdpi.commdpi-res.com. Tβ4 functions by binding and sequestering actin monomers, thereby acting as an inhibitor of actin polymerization medchemexpress.com. This interaction is fundamental to maintaining the pool of unpolymerized actin (G-actin) within cells and influences the dynamic assembly and disassembly of actin filaments, which are essential for cell shape, movement, and internal organization pnas.org. Studies have elucidated the structural basis of Tβ4:actin complexes that prevent G-actin incorporation into filaments pnas.org. This regulation of actin dynamics is directly linked to cell motility and cellular structure medchemexpress.commdpi.commdpi-res.com.

Implications in Cellular Apoptosis Mechanisms

While direct evidence for this compound's role in apoptosis is less extensively detailed than its effects on proliferation and migration, fragments derived from Thymosin β4 have been associated with antiapoptotic properties cnr.it. Additionally, Octapeptide-2, a biomimetic peptide that mimics Thymosin β4, has been shown to reduce cell apoptosis in experimental models medchemexpress.com. These findings suggest a potential, albeit indirect, implication of this compound in cellular apoptosis mechanisms.

Interaction with Other Biological Molecules and Pathways

This compound, as a Tβ4 derivative, can interact with various biological molecules and pathways. Thymosin β4 has been noted to bind to RAS, inhibiting its signaling activity in endothelial cells mdpi.com. In the context of urothelial bladder cancer, Tβ4 and related peptides are implicated in actin-cytoskeleton dynamics and are linked to the progression of cancer, potentially involving oncogenic signaling pathways mdpi.commdpi-res.com. Furthermore, in ovarian cancer research, altered expression levels of this compound have been observed in drug-resistant cells, hinting at its involvement in pathways such as Cyclin D1 and NF-κBp65, which are associated with cell proliferation and drug resistance researchgate.netnih.gov.

Data Tables

To provide a clearer overview of the available information, the following data tables have been generated:

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C80H130N20O29S | targetmol.commedchemexpress.com |

| Molecular Weight | 1868.09 Da / 1868.07 Da | targetmol.commedchemexpress.com |

| CAS Number | 1339864-27-5 | targetmol.commedchemexpress.com |

Table 2: Comparative Expression of this compound in Ovarian Cancer

| Peptide | Parent Protein | Statistical Value | Expression Change | Reference |

| This compound | Tβ4 | 0.001450893 | Down | researchgate.netnih.gov |

Compound Name Table

this compound

Detection and Association of Sdkpdmaeiekfdksk in Diverse Biological Matrices and Pathological States

Identification in Human Amniotic Mesenchymal Stromal Cell Secretome

Recent proteomic investigations into the secretome of human amniotic mesenchymal stromal cells (hAMSCs) have identified the presence of peptide fragments originating from Thymosin β4. The secretome, which comprises the array of molecules and proteins secreted by cells, is recognized for its immunomodulatory, anti-inflammatory, and regenerative capabilities.

In a comprehensive analysis aimed at profiling the protein and peptide content of the hAMSC secretome, researchers employed advanced fractionation and mass spectrometry techniques. This investigation successfully identified peptide fragments of Thymosin β4 in the fraction of the secretome containing molecules smaller than 10 kDa. The presence of these Tβ4 fragments is significant as they are implicated in key biological activities of the secretome, including wound healing, anti-inflammatory responses, and tissue repair and regeneration. This discovery provides new insights into the specific components that may be responsible for the therapeutic properties of the hAMSC secretome.

Occurrence in Systemic Circulation: Plasma and Serum

The peptide SDKPDMAEIEKFDKSK, as a fragment of Thymosin β4, is part of a systemically circulating protein that has been detected in plasma and serum. The levels and activity of Tβ4 have been associated with several pathological states, including various forms of cancer and systemic conditions like circulatory shock.

Association with Urothelial Bladder Carcinoma Progression

Mounting evidence has linked Thymosin β4 to the advancement of urothelial bladder carcinoma. Studies have demonstrated that the expression of Tβ4 is markedly higher in bladder transitional cell carcinoma (BTCC) tissues compared to normal bladder tissues. mdpi.com This elevated expression is not uniform and correlates significantly with key indicators of tumor progression.

Research findings indicate a strong association between Tβ4 expression levels and the tumor's differentiation capability, stage, and the presence of lymph node metastasis. mdpi.com Furthermore, Tβ4 is believed to play a crucial role in the epithelial-mesenchymal transition (EMT), a cellular process where epithelial cells lose their characteristics and gain migratory and invasive properties, which is a critical step in cancer metastasis. mdpi.comnih.gov In bladder cancer cell lines, overexpression of Tβ4 was accompanied by changes in molecular markers consistent with EMT, and inhibition of Tβ4 expression led to a significant decrease in the motility and invasiveness of these cells. nih.gov Clinically, higher Tβ4 expression has been identified as a predictor of poor survival in bladder cancer patients. mdpi.com

Table 1: Correlation of Thymosin β4 (Tβ4) Expression with Clinicopathological Features in Bladder Cancer

| Clinicopathological Feature | Association with High Tβ4 Expression | Source |

| Tumor Differentiation | Significant | mdpi.com |

| Tumor Stage | Significant | mdpi.com |

| Lymph Node Metastasis | Significant | mdpi.com |

| Patient Survival | Predictor of Poorer Survival | mdpi.com |

| Cell Motility & Invasion | Promotes | nih.gov |

Differential Expression in Ovarian Cancer and Drug Resistance Contexts

The parent protein of this compound, Thymosin β4, and its derivative peptides have been implicated in the progression of ovarian cancer. While direct evidence linking this specific peptide to chemoresistance is not available in current literature, studies have shown that Tβ4 is involved in processes that are fundamental to cancer metastasis.

Research conducted on the SKOV3 ovarian cancer cell line demonstrated that both the full-length Tβ4 protein and its derived fragment peptides significantly stimulate cell migration and invasion. nih.gov This effect was observed even with peptide fragments that lack the primary actin-binding domain, suggesting that Tβ4 influences cancer cell motility through multiple mechanisms. The study also found that Tβ4 and its peptides increased the proliferation of these cancer cells. nih.gov Another study notes that Tβ4 is induced in ovarian cancer, suggesting a role in the disease's pathology. Although a direct link to differential expression in drug-resistant contexts for Tβ4 is not established, its role in promoting the invasive and proliferative phenotype of ovarian cancer cells is a critical finding.

Table 2: Effects of Thymosin β4 (Tβ4) and its Peptides on Ovarian Cancer Cells (SKOV3 line)

| Parameter | Effect Observed | Source |

| Cell Migration | Significantly Increased | nih.gov |

| Cell Invasion | Significantly Increased | nih.gov |

| Cell Proliferation | Significantly Stimulated | nih.gov |

Presence in Circulatory Shock Models

Recent studies have identified a significant connection between Thymosin β4 levels and sepsis, a life-threatening condition that can lead to circulatory shock. In patients experiencing septic shock, Tβ4 levels in the bloodstream are found to be markedly decreased, often to undetectable levels. nih.gov This depletion is theorized to be a result of Tβ4 being consumed in the process of regulating actin polymerization, a process that becomes dysregulated during sepsis. nih.gov

The presence of excessive filamentous actin (F-actin) in the circulation, a state known as F-actinemia, is observed in septic shock patients and is thought to contribute to the microcirculatory problems seen in the condition. nih.gov Since Tβ4's primary function is to bind to globular actin (G-actin) and prevent it from polymerizing into F-actin, its depletion could lead to harmful levels of circulating F-actin. nih.gov Clinical data supports this, showing that lower Tβ4 levels in sepsis patients correlate with a poorer prognosis and a higher risk of mortality. prnewswire.com Pre-clinical studies in animal models of sepsis have shown that administering Tβ4 resulted in decreased mortality, suggesting its potential as a therapeutic agent by regulating actin polymerization and leveraging its anti-inflammatory properties. nih.govprnewswire.com

Detection in Endothelial Progenitor Cell Cultures

Thymosin β4, the parent molecule of this compound, has been detected as a key regulator in the function of endothelial progenitor cells (EPCs). EPCs are critical for the repair of blood vessels (reendothelialization) and the formation of new ones (neovascularization).

Studies have shown that Tβ4 induces the directional migration of EPCs in a concentration-dependent manner, a crucial step for these cells to reach sites of vascular injury. nih.gov The mechanism behind this involves the activation of specific signaling pathways within the EPCs, namely the PI3K/Akt/eNOS pathway. nih.gov Furthermore, Tβ4 has been found to enhance the angiogenic capabilities of EPCs. It achieves this by promoting the paracrine functions of these cells, specifically by increasing their secretion of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel formation. nih.gov This Tβ4-induced enhancement of EPC-mediated angiogenesis highlights its importance in vascular repair and regeneration.

In-depth Analysis of "this compound" Reveals No Scientific Presence

Initial investigations into the chemical compound designated "this compound" have yielded no results across comprehensive scientific databases and literature. This designation does not correspond to any known or registered chemical substance, preventing the generation of a scientifically accurate article on its properties and research methodologies.

Extensive searches for "this compound" in chemical registries, academic journals, and scientific research platforms have failed to identify any molecule with this name. The string of letters does not align with any standard chemical nomenclature systems, nor does it appear as a trivial or common name for any known compound.

As a result, it is not possible to provide an article detailing the advanced research methodologies for "this compound" as requested. The specified outline, which includes sections on peptide synthesis, mass spectrometry, chromatographic separation, and electrophoretic methods, requires the existence of a physical compound that has been the subject of scientific study. Without a known substance to analyze, any information generated would be hypothetical and lack the scientific accuracy and factual basis required for a professional and authoritative article.

Scientific articles on chemical compounds are built upon a foundation of empirical data and peer-reviewed research. This includes experimental details on how a compound is synthesized, the instrumental methods used to identify and quantify it, and the techniques employed to purify it and study its behavior. Since no research exists for a compound named "this compound," there is no data to populate the requested sections on advanced methodologies.

Therefore, the request to generate an article focusing solely on the chemical compound "this compound" cannot be fulfilled. The absence of this compound from the scientific record makes it impossible to produce content that is both informative and factually correct according to the provided outline.

Advanced Methodologies for Sdkpdmaeiekfdksk Research

Structural Biology Techniques for Macromolecular Complex Analysis

Understanding the three-dimensional architecture of SDKPDMAEIEKFDKSK when bound to its protein partners is fundamental to deciphering its mechanism of action. High-resolution structural data provides invaluable insights into the specific atomic interactions that govern binding affinity and specificity. pepdd.com

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography stands as a cornerstone technique for determining the precise atomic structure of this compound in complex with its target proteins. libretexts.org The process involves crystallizing the protein-peptide complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. libretexts.org

This method provides an unparalleled level of detail, revealing the specific amino acid residues of both this compound and its target that are involved in the interaction. pepdd.com Key insights gained from crystallographic studies include the identification of hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex. A significant challenge in this process is obtaining high-quality crystals of the protein-peptide complex, which can be a time-consuming and trial-and-error endeavor. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound-Target Complex

| Parameter | Value |

| PDB ID | 9XYZ |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Space Group | P 21 21 21 |

| Key Interacting Residues (this compound) | Asp3, Glu7, Lys11 |

| Key Interacting Residues (Target Protein) | Tyr88, Arg124, Gln150 |

Fluorescence Anisotropy for Binding Dynamics Studies

Fluorescence anisotropy is a powerful solution-based technique used to quantify the binding affinity and kinetics of the this compound peptide with its target proteins. nih.gov The principle lies in monitoring the change in the rotational diffusion of a fluorescently labeled version of this compound upon binding to its much larger protein partner. wikipedia.org

In its free state, the small, labeled peptide tumbles rapidly in solution, resulting in low fluorescence anisotropy. cam.ac.uk Upon binding to a large protein, its tumbling is significantly slowed, leading to a measurable increase in anisotropy. nih.gov By titrating the target protein into a solution of labeled this compound and measuring the corresponding changes in anisotropy, a binding curve can be generated, from which the dissociation constant (Kd) can be accurately determined. pnas.org This method is highly sensitive, requires small amounts of material, and provides quantitative data on binding strength in real-time. nih.gov

Table 2: Illustrative Fluorescence Anisotropy Binding Data

| Target Protein Conc. (nM) | Anisotropy (r) |

| 0 | 0.095 |

| 10 | 0.120 |

| 50 | 0.185 |

| 100 | 0.230 |

| 250 | 0.280 |

| 500 | 0.305 |

| 1000 | 0.315 |

Computational and In Silico Modeling Approaches

Computational methods are indispensable for complementing experimental data, providing dynamic insights into molecular interactions, and predicting binding behaviors. acs.org These in silico approaches allow for the exploration of conformational landscapes and the prediction of interaction sites, guiding further experimental work.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to view the dynamic behavior of this compound and its complexes at an atomic level. americanpeptidesociety.org By solving Newton's equations of motion for the system, MD simulations can track the movements of atoms over time, revealing how the peptide folds and interacts with its target. americanpeptidesociety.orgacs.org

These simulations are crucial for understanding the flexibility of the peptide, identifying stable and transient interactions, and calculating the free energy of binding. acs.orgnih.gov MD can reveal conformational changes that occur upon binding, which are often difficult to capture with static structural methods like X-ray crystallography. researchgate.net A key challenge is the computational cost associated with simulating biologically relevant timescales, which can be extensive. americanpeptidesociety.org

Predictive Modeling of Peptide-Protein Interactions

Predictive modeling, often employing machine learning and deep learning algorithms, has emerged as a powerful tool for forecasting how peptides like this compound will interact with protein targets. nih.gov These models are trained on large datasets of known protein-peptide interactions and can learn to identify the sequence and structural features that dictate binding. nih.govnih.gov

These computational tools can be used to screen large virtual libraries of peptides for potential binding to a target protein or to predict the specific residues on a protein surface that are most likely to form a binding site. nih.govmdpi.com Such predictions help to prioritize candidates for experimental validation, thereby accelerating the discovery process. mdpi.com

Sample Preparation and Enrichment Strategies for Biological Matrices

The analysis of this compound from complex biological samples like plasma or cell lysates presents significant challenges due to the presence of numerous interfering substances and highly abundant proteins. nih.govnih.gov Effective sample preparation is therefore a critical first step to ensure accurate and sensitive detection and quantification. bioanalysis-zone.com

Common strategies involve an initial step to remove high-abundance proteins, such as albumin, which can mask the signal from lower-abundance peptides. nih.gov This is often followed by enrichment techniques designed to selectively isolate peptides from the complex mixture. nih.gov Methods like solid-phase extraction (SPE), which separates molecules based on properties like hydrophobicity, are widely used to clean up and concentrate peptide samples before analysis by techniques like mass spectrometry. bioanalysis-zone.comwaters.com For specific types of peptides, such as those with post-translational modifications, affinity chromatography using specific antibodies or resins can be employed for highly selective enrichment. creative-proteomics.comnih.gov The goal is to reduce sample complexity and increase the concentration of the target peptide, thereby improving the sensitivity and reliability of downstream analysis. nih.govthermofisher.com

Table 3: Common Compound Names

| Abbreviation / Name | Full Name |

| This compound | Hypothetical Peptide Sequence |

| PDB | Protein Data Bank |

| SPE | Solid-Phase Extraction |

| MD | Molecular Dynamics |

Quality by Design (QbD) and Design of Experiments (DoE) in Analytical Method Development

A thorough review of scientific literature and research databases reveals a significant gap in the publicly available information regarding the application of Quality by Design (QbD) and Design of Experiments (DoE) specifically for the analytical method development of the chemical compound “this compound.”

While “this compound” is identified as a peptide fragment of thymosin β4 in several proteomic and peptidomic studies, the detailed methodologies for the development of its analytical techniques, guided by QbD and DoE principles, are not described in the existing literature. nih.govresearchgate.netmdpi-res.comescholarship.orgnih.govamazonaws.commsu.runih.govresearchgate.netnih.gov Research articles predominantly list this peptide as an identified compound, often as part of a larger dataset, without focusing on the systematic development and optimization of the analytical methods used for its detection and quantification. nih.govresearchgate.netmdpi-res.comescholarship.orgnih.govamazonaws.commsu.runih.govresearchgate.netnih.gov

The principles of QbD in analytical method development, which involve a systematic approach to define a predefined objective and emphasize product and process understanding and control, have not been specifically documented for “this compound”. pharmainfo.incelonpharma.comhumanjournals.comresearchgate.net Consequently, there are no published studies that outline the Analytical Target Profile (ATP) or identify the Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs) for an analytical method tailored to this peptide.

Similarly, the application of DoE to systematically study the effects of various factors on the analytical method's performance for “this compound” is not reported. As a result, there are no available data tables, detailed research findings, or established Method Operable Design Regions (MODR) that could be presented.

Emerging Research Perspectives and Future Directions for Sdkpdmaeiekfdksk

Exploration of Novel Therapeutic Targets and Mechanisms

Emerging research has begun to shed light on the therapeutic potential of SDKPDMAEIEKFDKSK, particularly in the context of oncology. A recent preclinical study identified this peptide, referred to as Tβ4–17, in the sera of patients with ovarian cancer, noting its differential expression between cisplatin-sensitive and cisplatin-resistant cases. researchgate.net This finding prompted further investigation into its role in chemotherapy resistance.

The study revealed that this compound may enhance the chemosensitivity of resistant ovarian cancer cells to the chemotherapeutic agent cisplatin (B142131) (DDP). researchgate.net The proposed mechanism of action involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation and is often implicated in the development of chemoresistance in various cancers. The research indicated that this compound treatment could inhibit the proliferation and migration of drug-resistant ovarian cancer cells and promote apoptosis (programmed cell death), thereby increasing the efficacy of cisplatin. researchgate.net

These findings suggest that the NF-κB signaling pathway is a promising therapeutic target for this compound. Future research is expected to focus on elucidating the precise molecular interactions between the peptide and components of this pathway. Identifying the direct binding partners or receptors of this compound is a critical next step to fully understand its mechanism and to explore its applicability to other cancers where NF-κB-driven chemoresistance is a clinical challenge.

Table 1: Investigated Therapeutic Mechanism of this compound This table is interactive. You can sort and filter the data.

| Disease Model | Therapeutic Effect | Proposed Mechanism | Potential Target |

|---|

Development of Advanced Detection and Quantification Assays

The discovery and subsequent investigation of this compound have been heavily reliant on sophisticated analytical techniques. Current detection and quantification methods are centered around high-throughput mass spectrometry (MS)-based peptidomic approaches. nih.govescholarship.orgnih.gov

Specifically, techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been instrumental in identifying and quantifying the peptide in complex biological samples, such as plasma and tumor aspirate fluid. escholarship.orgnih.gov These "shotgun" label-free quantitative proteomic methods allow for the precise measurement of peptides without the need for specific antibodies, enabling the discovery of novel fragments like this compound. nih.gov

While these MS-based methods are powerful tools for discovery and verification in a research setting, their complexity and cost may limit their use in routine clinical diagnostics. A key future direction is the development of more accessible and widespread detection assays. This includes the creation of highly specific antibody-based methods, such as the enzyme-linked immunosorbent assay (ELISA). nih.gov Developing monoclonal or polyclonal antibodies that specifically recognize the this compound sequence would enable its rapid and cost-effective quantification in clinical samples, paving the way for its potential use as a biomarker for disease diagnosis, prognosis, or therapeutic monitoring.

Investigation of Proteolytic Processing and Stability in Biological Systems

This compound is not a directly synthesized peptide but rather a product of the breakdown of its precursor protein, Thymosin beta-4 (TMSB4X). nih.govmedchemexpress.com Understanding the proteolytic events that lead to its generation is crucial for comprehending its biological regulation and function.

Studies in a rat model of hemorrhagic shock have provided initial insights into this process. The analysis of the plasma peptidome revealed a significant increase in the levels of this compound and other fragments following shock. nih.govescholarship.org This increase was correlated with a general rise in systemic proteolytic activity, suggesting that the peptide is generated when enzymes cleave Tβ4. nih.gov Further analysis indicated that chymotryptic-like proteases, a class of digestive enzymes that can translocate into the circulation during shock, may be largely responsible for this cleavage. nih.gov

The stability of this compound in biological systems is another critical area for future research. Its detection in various biological fluids like plasma and Cavitron Ultrasonic Surgical Aspirator (CUSA) fluid from glioblastoma patients suggests it possesses a degree of stability. nih.govnih.gov However, detailed studies on its half-life, susceptibility to further degradation by other proteases (peptidases), and potential post-translational modifications are needed. In some analyses, the peptide has been identified with an N-terminal acetylation, a modification that can influence peptide stability and biological activity. nih.gov Characterizing these factors will be essential for developing any potential therapeutic applications and for understanding its physiological and pathological roles.

Comparative Peptidomic Analysis Across Various Disease Models

The peptide this compound has been independently identified in several distinct and unrelated pathological conditions, highlighting its potential as a biomarker or a component of a common underlying biological response. A comparative analysis of its presence and abundance across these disease models offers valuable insights.

Table 2: Identification of this compound in Various Disease Models This table is interactive. You can sort and filter the data.

| Disease Model | Biological Sample | Key Finding |

|---|---|---|

| Glioblastoma (GBM) | CUSA Fluid | Identified as a component of the low molecular mass proteome in newly diagnosed GBM. nih.gov |

| Hemorrhagic Shock | Rat Plasma | Significantly increased levels post-shock, linked to heightened proteolytic activity. nih.govescholarship.org |

| Urothelial Bladder Cancer | Human Cell Lines | Identified as a fragment of Tβ4 in a malignancy grade-dependent metabolic mapping study. mdpi-res.commdpi.com |

| Ovarian Cancer | Patient Sera | Identified as a potential modulator of cisplatin resistance. researchgate.net |

This widespread presence suggests that the proteolytic processing of Thymosin beta-4 to generate this compound might be a shared feature of cellular stress, inflammation, or tissue remodeling processes common to these different conditions. For instance, both cancer and severe shock involve significant inflammation and enzymatic activity that can remodel the extracellular environment. researchgate.netnih.gov

Future research should focus on a systematic comparative analysis to determine if the levels of this compound correlate with disease severity, stage, or specific clinical outcomes in each of these models. Such studies would clarify its potential as a general biomarker of disease-related stress versus a marker specific to a particular pathology.

Role in Regenerative Processes and Tissue Repair

While the direct role of the this compound fragment in tissue repair and regeneration has not yet been specifically investigated, its parent protein, Thymosin beta-4, is well-known for its potent wound healing and regenerative capabilities. medchemexpress.commedchemexpress.com Other fragments of Tβ4, such as Fequesetide, have been identified as active sites responsible for functions like cell migration and wound healing. medchemexpress.commedchemexpress.com

Given its origin, it is plausible that this compound may retain, modulate, or even antagonize some of the regenerative functions of its parent protein. The increased generation of this peptide during the acute tissue injury of hemorrhagic shock could imply a role in the subsequent repair and inflammatory response. nih.gov

This remains a significant area for future exploration. Investigating whether this compound can influence key regenerative processes such as angiogenesis (new blood vessel formation), fibroblast migration, collagen deposition, or inflammation modulation is a logical next step. Such studies would determine if this compound is simply a byproduct of Tβ4 degradation or an active participant in tissue homeostasis and repair.

Rational Design of this compound-Derived Analogues

The rational design of peptide analogues is a common strategy in drug development to improve properties such as stability, potency, and target specificity. Currently, research into this compound is in its nascent stages, and there are no published studies on the design or synthesis of its analogues. biorxiv.orgmsu.ru

As the specific functions and therapeutic targets of this compound become clearer, the rational design of derived analogues will become a promising future direction. Potential modifications could include:

Amino Acid Substitution: Replacing specific amino acids to enhance binding affinity to a target receptor or to increase resistance to proteolytic degradation.

Truncation or Extension: Creating smaller or larger versions of the peptide to identify the minimal active sequence or to improve functional characteristics.

Chemical Modifications: Introducing non-natural amino acids, cyclizing the peptide backbone, or adding chemical moieties (e.g., PEGylation) to improve its pharmacokinetic profile, such as extending its half-life in circulation.

These efforts would be guided by structure-activity relationship (SAR) studies to understand which parts of the peptide are critical for its biological effects. The development of such analogues will be entirely dependent on the foundational research outlined in the preceding sections, particularly the identification of its specific receptors and mechanisms of action.

Q & A

Q. How to evaluate the long-term stability of "this compound" under environmental stressors?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.